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molecular formula C15H16FN3O2 B1381702 tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate CAS No. 1715031-88-1

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

Cat. No. B1381702
M. Wt: 289.3 g/mol
InChI Key: VIJNVDSEICIJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242996B2

Procedure details

To a stirred solution of tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (37.7 g, 130 mmol) in acetonitrile (800 mL) at 0° C. was added N-bromosuccinimide (23.19 g, 130 mmol) in one portion. The reaction was stirred at 0° C. for 2 h, then quenched with saturated NaHCO3 solution (200 mL) and stirred at 0° C. for 30 min. The mixture was diluted with water (300 mL) and extracted with EtOAc (3×250 mL). The combined organics were washed with water (200 mL) and brine (2×200 mL), dried over magnesium sulfate, filtered and concentrated. The crude material was purified using flash chromatography on silica gel (0 to 40% EtOAc in heptane over 40 min), giving tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate (30.9 g, 64%) as a solid. LCMS (m/z): 368/370 (MH+), 1.03 min; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.14 (s, 1H) 7.97-7.74 (m, 1H) 7.62-7.39 (m, 2H) 6.64 (s, 2H) 1.54 (s, 9H).
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
23.19 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:8]2[CH:20]=[CH:19][C:11]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[C:10]([F:21])[CH:9]=2)=[N:4][CH:5]=[CH:6][N:7]=1.[Br:22]N1C(=O)CCC1=O>C(#N)C>[NH2:1][C:2]1[C:3]([C:8]2[CH:20]=[CH:19][C:11]([C:12]([O:14][C:15]([CH3:17])([CH3:18])[CH3:16])=[O:13])=[C:10]([F:21])[CH:9]=2)=[N:4][C:5]([Br:22])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
37.7 g
Type
reactant
Smiles
NC=1C(=NC=CN1)C1=CC(=C(C(=O)OC(C)(C)C)C=C1)F
Name
Quantity
23.19 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated NaHCO3 solution (200 mL)
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×250 mL)
WASH
Type
WASH
Details
The combined organics were washed with water (200 mL) and brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified
CUSTOM
Type
CUSTOM
Details
on silica gel (0 to 40% EtOAc in heptane over 40 min)
Duration
40 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=NC(=CN1)Br)C1=CC(=C(C(=O)OC(C)(C)C)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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